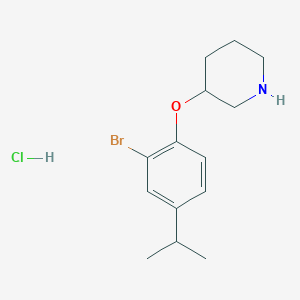![molecular formula C13H19BrClNO B1525692 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220019-96-4](/img/structure/B1525692.png)
3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride
Descripción general
Descripción
“3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-03-3. Its molecular weight is 306.63 . It has a linear formula of C12H17BrClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.63 . The molecular formula is C12H17BrClNO . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on synthesis and crystal structure has been conducted on related compounds, showcasing the development of novel compounds and their structural characterization. For example, a study on the synthesis of a novel compound by the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine demonstrated broad inhibitory activities toward fungi, indicating the potential bioactivity of similar compounds (Xue Si-jia, 2011).
- Another study focused on the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts, highlighting methods for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Bioactivity and Pharmacological Properties
- Studies on pharmacological properties of structurally similar compounds reveal their potential in various therapeutic applications. For instance, the synthesis and evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated significant antimicrobial activity, suggesting the bioactivity potential of related compounds (M. Suresh et al., 2016).
- The study on haloalkene oxidation by methane monooxygenase from Methylosinus trichosporium OB3b, which can oxidize chlorinated, fluorinated, and brominated alkenes, including environmental contaminants like trichloroethylene, further illustrates the broad application of such research in environmental science and bioremediation (B. Fox et al., 1990).
Chemical Synthesis and Characterization
- Research on chemical synthesis and characterization involves the creation and detailed analysis of compounds with similar structures, providing foundational knowledge for understanding their chemical properties and potential applications. The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, which demonstrated biological activity, is one such study (H. Bi, 2015).
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYIUJJEZIXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)
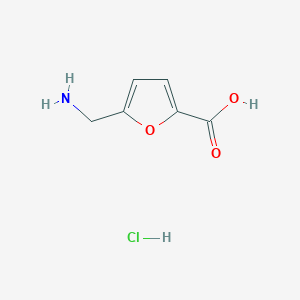
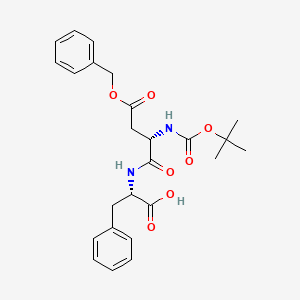
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)
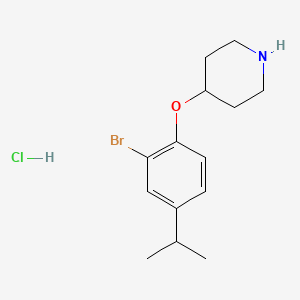
![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
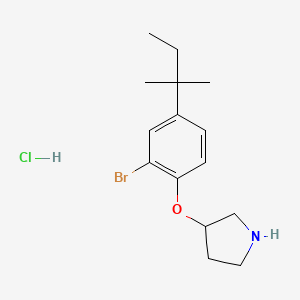
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)


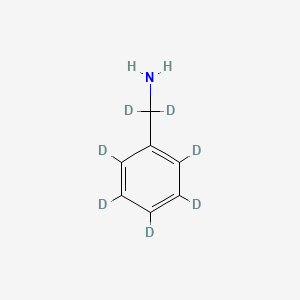
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
